molecular formula C19H22N2O B5356250 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide

Cat. No.: B5356250
M. Wt: 294.4 g/mol
InChI Key: UVCHXXCHDWPCOW-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide is an organic compound categorized under the isoquinoline derivatives. This compound is notable for its potential biological and pharmacological activities, which have drawn significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide often involves the condensation reaction between a substituted phenethylamine and an acylating agent. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure the formation of the desired isoquinoline framework.

Example Synthesis Pathway:

  • React 2-phenylethylamine with acetic anhydride in the presence of a Lewis acid (such as aluminum chloride) at a temperature range of 0-5°C.

  • Allow the reaction mixture to stir for several hours until completion.

  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods

For large-scale industrial production, a similar pathway is employed but optimized for higher yields and cost-effectiveness. This involves:

  • Using automated reactors to precisely control reaction conditions.

  • Employing bulk reagents and continuous flow processes for efficient production.

  • Implementing purification techniques like distillation or large-scale chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide undergoes several chemical reactions, such as:

  • Oxidation: : This compound can be oxidized to form different derivatives by using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation reactions using catalysts like palladium on carbon can reduce the compound to yield different isoquinoline derivatives.

  • Substitution: : Electrophilic or nucleophilic substitutions can modify the functional groups attached to the isoquinoline ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an aqueous solution under mild heating conditions.

  • Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at room temperature.

  • Substitution: : Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH) or triethylamine (TEA).

Major Products Formed

  • Oxidation: : Formation of quinoline derivatives with increased polarity.

  • Reduction: : Generation of fully saturated isoquinoline compounds.

  • Substitution: : Formation of new substituted isoquinoline compounds with varied functional groups.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide is explored for its potential in several scientific areas:

  • Chemistry: : As a building block in synthetic organic chemistry for creating complex molecules.

  • Biology: : Studying its interactions with biological macromolecules and its impact on cellular processes.

  • Medicine: : Investigating its potential as a therapeutic agent due to its structural similarity to certain bioactive compounds.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

The mechanism involves the compound interacting with specific molecular targets in biological systems. The isoquinoline moiety is known to interact with enzymes and receptors, potentially modulating their activities.

Molecular Targets and Pathways Involved

  • Enzymes: : The compound might inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: : It could bind to neurotransmitter receptors, influencing signaling pathways in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-inden-2-yl)-N-(2-phenylethyl)acetamide

  • 2-(1H-indol-3-yl)-N-(2-phenylethyl)acetamide

  • 2-(3,4-dihydro-1H-quinolin-2-yl)-N-(2-phenylethyl)acetamide

Highlighting Its Uniqueness

What sets 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide apart from similar compounds is its unique structural feature of the isoquinoline moiety combined with a phenylethyl group, which may contribute to distinct biological activity and chemical reactivity.

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Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(20-12-10-16-6-2-1-3-7-16)15-21-13-11-17-8-4-5-9-18(17)14-21/h1-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCHXXCHDWPCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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